molecular formula C10H6BrF3N2 B7899635 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole

4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole

Cat. No.: B7899635
M. Wt: 291.07 g/mol
InChI Key: LEDLFWRUKMGVGJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4-position and a trifluoromethyl-substituted phenyl group at the 1-position of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Another approach involves the use of Friedel-Crafts acylation followed by cyclization. This method typically requires the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-trifluoromethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

4-bromo-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDLFWRUKMGVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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